molecular formula C8H13NO3 B2531210 4-(Cyclopropylformamido)butanoic acid CAS No. 926242-54-8

4-(Cyclopropylformamido)butanoic acid

Cat. No.: B2531210
CAS No.: 926242-54-8
M. Wt: 171.196
InChI Key: FBQKZCUKSMUAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylformamido)butanoic acid is an organic compound with the molecular formula C8H13NO3. It is characterized by the presence of a cyclopropyl group attached to a formamido moiety, which is further connected to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylformamido)butanoic acid typically involves the reaction of cyclopropylamine with butanoic acid derivatives under controlled conditions. One common method is the amidation reaction, where cyclopropylamine reacts with butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylformamido)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-(Cyclopropylformamido)butanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylformamido)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 4-Phenylbutanoic acid
  • 4-(Cyclopropylamino)butanoic acid
  • 4-(Cyclopropylcarbamoyl)butanoic acid

Comparison: Compared to these similar compounds, 4-(Cyclopropylformamido)butanoic acid is unique due to the presence of the formamido group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(11)2-1-5-9-8(12)6-3-4-6/h6H,1-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQKZCUKSMUAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.